2-Bromobenzyl-(3-methoxyphenyl)ether
Description
2-Bromobenzyl-(3-methoxyphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with bromine at the 2-position and a 3-methoxyphenyl group attached via an ether linkage. The bromine atom and methoxy group confer unique reactivity and physicochemical properties, influencing solubility, stability, and environmental behavior .
Properties
IUPAC Name |
1-bromo-2-[(3-methoxyphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-6-4-7-13(9-12)17-10-11-5-2-3-8-14(11)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWSSHSKMNDNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromobenzyl-(3-methoxyphenyl)ether is a compound of growing interest in medicinal chemistry, particularly due to its notable biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrO
- Molecular Weight : 305.19 g/mol
The presence of the bromine atom and the methoxy group significantly influences its chemical reactivity and biological activity. The structural arrangement enhances its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit antiproliferative activity against several cancer cell lines, including:
- SMMC-7721 (liver cancer) : IC = 88 nM
- MCF-7 (breast cancer) : IC = 30 nM
- MDA-MB-231 (triple-negative breast cancer) : IC = 25 nM
These values indicate that this compound is significantly more effective than many existing chemotherapeutic agents.
The compound primarily inhibits telomerase activity , an enzyme crucial for cellular aging and cancer progression. By targeting telomerase, it disrupts the proliferation of cancer cells while sparing normal cells, as evidenced by its higher IC value in normal human hepatocyte cells (IC = 10 μM), indicating lower toxicity.
Data Table: Biological Activity Summary
| Cell Line | IC Value (nM) | Notes |
|---|---|---|
| SMMC-7721 | 88 | Liver cancer |
| MCF-7 | 30 | Breast cancer |
| MDA-MB-231 | 25 | Triple-negative breast cancer |
| Normal Hepatocytes | 10,000 | Low toxicity at higher concentrations |
Case Studies and Research Findings
-
In Vivo Studies :
In xenograft models, administration of the compound resulted in a significant reduction in tumor growth compared to control groups. This suggests potential for clinical application in treating specific cancers. -
Mechanistic Studies :
In vitro assays demonstrated that this compound interacts with key enzymes involved in cancer pathways, particularly those related to apoptosis and cell cycle regulation. -
Comparative Analysis :
A comparative study with structurally similar compounds revealed that the unique arrangement of bromine and methoxy groups in this compound contributes to its superior biological activity. For instance, compounds lacking these substituents exhibited significantly lower antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-Bromobenzyl-(3-methoxyphenyl)ether, highlighting molecular properties, substituents, and applications derived from the evidence:
Key Findings:
Substituent Effects on Applications :
- Bulkier Groups (e.g., tert-butyl) : Enhance lipophilicity and stability, making compounds like 2-Bromobenzyl-(4-tert-butylphenyl)ether suitable for pharmaceutical intermediates .
- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase reactivity in cross-coupling reactions but may raise environmental concerns due to persistence .
- Methoxy Groups : Improve solubility in polar solvents and modulate electronic effects for targeted synthesis .
Environmental and Regulatory Considerations :
- Simpler brominated diphenyl ethers (e.g., BDE-1, BDE-3) are regulated pollutants due to bioaccumulation and toxicity, whereas benzyl-substituted analogs may exhibit different degradation pathways .
- Halogenated ethers with chlorine or bromine (e.g., 2-Bromobenzyl-(3,4-dichlorophenyl)ether) are often discontinued or restricted, reflecting stricter regulatory oversight .
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
